molecular formula C27H18N2O4 B11110224 1-{(E)-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)imino]methyl}naphthalen-2-yl 4-methylbenzoate

1-{(E)-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)imino]methyl}naphthalen-2-yl 4-methylbenzoate

Cat. No.: B11110224
M. Wt: 434.4 g/mol
InChI Key: KRGWNSJRBHNSBI-LQKURTRISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)IMINO]METHYL}-2-NAPHTHYL 4-METHYLBENZOATE is a complex organic compound that features a unique structure combining isoindole, naphthyl, and benzoate moieties

Preparation Methods

The synthesis of 1-{[(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)IMINO]METHYL}-2-NAPHTHYL 4-METHYLBENZOATE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Isoindole Moiety: This can be achieved through the cyclization of phthalic anhydride with an amine.

    Introduction of the Naphthyl Group: This step involves the coupling of the isoindole derivative with a naphthyl compound, often using a palladium-catalyzed cross-coupling reaction.

    Formation of the Benzoate Ester: The final step involves esterification of the naphthyl derivative with 4-methylbenzoic acid under acidic conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-{[(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)IMINO]METHYL}-2-NAPHTHYL 4-METHYLBENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoate ester moiety, using reagents such as sodium methoxide.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.

Scientific Research Applications

1-{[(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)IMINO]METHYL}-2-NAPHTHYL 4-METHYLBENZOATE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.

    Biological Research: The compound is used in studies investigating its effects on cellular processes and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 1-{[(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)IMINO]METHYL}-2-NAPHTHYL 4-METHYLBENZOATE involves its interaction with molecular targets such as enzymes and receptors. The compound’s isoindole moiety can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the naphthyl and benzoate groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

1-{[(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)IMINO]METHYL}-2-NAPHTHYL 4-METHYLBENZOATE can be compared with similar compounds such as:

    1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl derivatives: These compounds share the isoindole core structure and exhibit similar chemical reactivity and biological activity.

    Naphthyl esters: Compounds with naphthyl ester groups have comparable physical and chemical properties, making them useful in similar applications.

    Benzoate esters: These compounds are widely used in organic synthesis and materials science due to their stability and reactivity.

Properties

Molecular Formula

C27H18N2O4

Molecular Weight

434.4 g/mol

IUPAC Name

[1-[(E)-(1,3-dioxoisoindol-2-yl)iminomethyl]naphthalen-2-yl] 4-methylbenzoate

InChI

InChI=1S/C27H18N2O4/c1-17-10-12-19(13-11-17)27(32)33-24-15-14-18-6-2-3-7-20(18)23(24)16-28-29-25(30)21-8-4-5-9-22(21)26(29)31/h2-16H,1H3/b28-16+

InChI Key

KRGWNSJRBHNSBI-LQKURTRISA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/N4C(=O)C5=CC=CC=C5C4=O

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NN4C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.